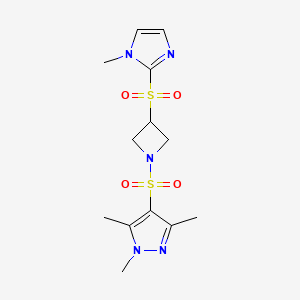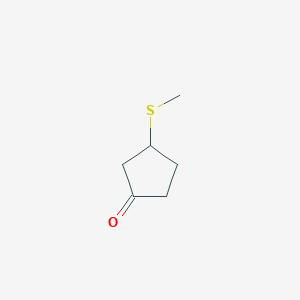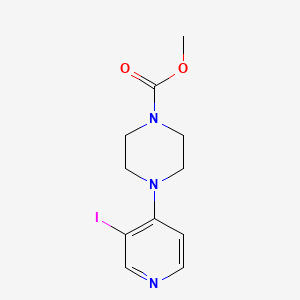
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1803566-55-3 . Its molecular weight is 347.16 and its molecular formula is C11H14IN3O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is 1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate serves as a key intermediate in the chemical synthesis and functionalization of various compounds. For instance, the aminocarbonylation of iodo derivatives using palladium-catalyzed reactions allows for the production of corresponding amides with high yields. This process demonstrates the compound's utility in creating complex structures through carbon-nitrogen bond formation, expanding its applications in medicinal chemistry and drug development (Takács et al., 2012).
Anticancer Activity
Another significant application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate derivatives is in the field of anticancer research. Compounds synthesized from it have shown promising in vivo and in vitro anticancer activities with low toxicity profiles. Studies have detailed the metabolism of such compounds in rats, identifying various metabolites and elucidating their potential mechanisms of action. These findings underscore the compound's role in developing new therapeutic agents against cancer (Jiang et al., 2007).
Luminescent Properties and Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent highlights another application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate. These studies reveal how modifications to the piperazine moiety can significantly impact the fluorescence and photochemical behaviors of these compounds, making them valuable tools for developing novel optical materials and sensors (Gan et al., 2003).
Enzyme Inhibition for Drug Development
Additionally, derivatives of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate have been explored as enzyme inhibitors in drug development. For example, their use in synthesizing inhibitors for the calcitonin gene-related peptide (CGRP) receptor indicates potential applications in treating conditions like migraines and other CGRP-related disorders. This demonstrates the compound's versatility and importance in the discovery and development of new pharmacological agents (Cann et al., 2012).
Eigenschaften
IUPAC Name |
methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFENOCXCEJYUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)
![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)




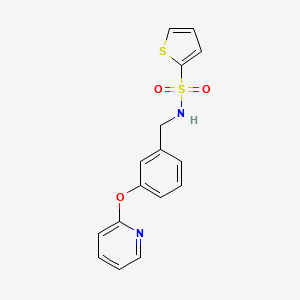

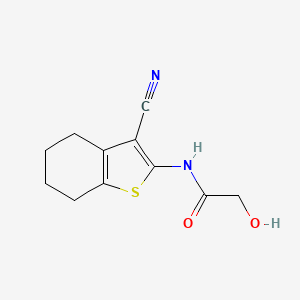
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
